molecular formula C19H26N2 B11842976 (3S)-N-(2-Methylpropyl)-N-[(naphthalen-1-yl)methyl]pyrrolidin-3-amine CAS No. 820982-68-1

(3S)-N-(2-Methylpropyl)-N-[(naphthalen-1-yl)methyl]pyrrolidin-3-amine

Cat. No.: B11842976
CAS No.: 820982-68-1
M. Wt: 282.4 g/mol
InChI Key: MMJCYIFQHKNMHX-SFHVURJKSA-N
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Description

(S)-N-Isobutyl-N-(naphthalen-1-ylmethyl)pyrrolidin-3-amine is a complex organic compound that features a pyrrolidine ring substituted with an isobutyl group and a naphthalen-1-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Isobutyl-N-(naphthalen-1-ylmethyl)pyrrolidin-3-amine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as 1,4-diaminobutane.

    Introduction of the Isobutyl Group: The isobutyl group can be introduced via an alkylation reaction using isobutyl bromide and a strong base like sodium hydride.

    Attachment of the Naphthalen-1-ylmethyl Group: The naphthalen-1-ylmethyl group can be attached through a nucleophilic substitution reaction using naphthalen-1-ylmethyl chloride and the pyrrolidine intermediate.

Industrial Production Methods

Industrial production of (S)-N-Isobutyl-N-(naphthalen-1-ylmethyl)pyrrolidin-3-amine may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(S)-N-Isobutyl-N-(naphthalen-1-ylmethyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the naphthalen-1-ylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Naphthalen-1-ylmethyl chloride in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of naphthalen-1-ylmethyl ketone.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (S)-N-Isobutyl-N-(naphthalen-1-ylmethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets in the CNS. It is believed to modulate the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine by binding to their respective receptors or transporters . This modulation can lead to changes in mood and behavior, making it a potential candidate for antidepressant therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-N-Isobutyl-N-(naphthalen-1-ylmethyl)pyrrolidin-3-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological and chemical properties. Its ability to interact with multiple neurotransmitter systems sets it apart from other similar compounds.

Properties

CAS No.

820982-68-1

Molecular Formula

C19H26N2

Molecular Weight

282.4 g/mol

IUPAC Name

(3S)-N-(2-methylpropyl)-N-(naphthalen-1-ylmethyl)pyrrolidin-3-amine

InChI

InChI=1S/C19H26N2/c1-15(2)13-21(18-10-11-20-12-18)14-17-8-5-7-16-6-3-4-9-19(16)17/h3-9,15,18,20H,10-14H2,1-2H3/t18-/m0/s1

InChI Key

MMJCYIFQHKNMHX-SFHVURJKSA-N

Isomeric SMILES

CC(C)CN(CC1=CC=CC2=CC=CC=C21)[C@H]3CCNC3

Canonical SMILES

CC(C)CN(CC1=CC=CC2=CC=CC=C21)C3CCNC3

Origin of Product

United States

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